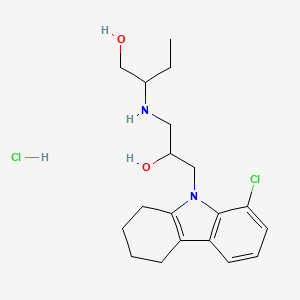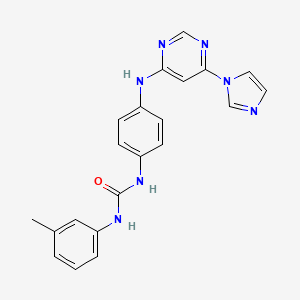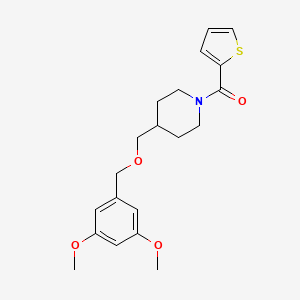![molecular formula C21H21FN2O3 B2544757 7-(3-フルオロベンゾイル)-5-アリル-3,3-ジメチル-4-オキソ-2,3,4,5-テトラヒドロベンゾ[b][1,4]オキサゼピン-N-イル CAS No. 921561-62-8](/img/structure/B2544757.png)
7-(3-フルオロベンゾイル)-5-アリル-3,3-ジメチル-4-オキソ-2,3,4,5-テトラヒドロベンゾ[b][1,4]オキサゼピン-N-イル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C21H21FN2O3 and its molecular weight is 368.408. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん特性
インドール誘導体は、当該化合物も含め、抗がん剤としての可能性により注目を集めています。研究者は、新規治療法を開発することを目的として、がん細胞への影響を調査しています。 作用機序は、細胞周期の調節、アポトーシスの誘導、および腫瘍増殖経路の阻害を含む可能性があります .
抗菌活性
インドールは、細菌、真菌、その他の病原体に対して有望な抗菌特性を示します。化合物の構造的特徴は、微生物膜の破壊、酵素の阻害、および重要な細胞過程の干渉能力に貢献しています。 特定の病原体に対する有効性を調査することは、新しい抗菌剤につながる可能性があります .
神経保護効果
インドール誘導体は、神経保護の可能性について研究されています。研究者は、酸化ストレスの軽減、神経伝達物質系の調節、および神経細胞の生存の強化能力を調査しています。 神経変性疾患への影響を理解することは、治療介入への道を切り開く可能性があります .
抗炎症活性
化合物の構造は、可能性のある抗炎症効果を示唆しています。インドールは、NF-κBシグナル伝達、サイトカイン産生、および白血球遊走などの炎症経路を阻害することができます。 抗炎症特性を評価することで、炎症性疾患の薬物開発に貢献できる可能性があります .
合成方法論
インドールは、有機合成において貴重な構成ブロックとして役立ちます。研究者は、インドール誘導体を効率的に構築するための新しい方法を探求しています。 化合物の反応性とその合成経路における役割を調査することで、有機化学者のツールボックスを強化できる可能性があります .
創薬と最適化
化合物のユニークな骨格は、創薬の機会を提供します。医薬品化学者は、官能基を修飾して、バイオアベイラビリティ、選択性、薬物動態を向上させることができます。 構造に基づく合理的設計により、強力な治療薬につながる可能性があります .
複素環化学
インドールは、重要な複素環系です。研究者は、その反応性、芳香族性、および多様な変換を研究しています。 この化合物は、複素環化学とその創薬や材料科学における応用に関する理解に貢献しています .
生物学的プローブとイメージング剤
インドール誘導体は、多くの場合、生物学的プローブまたはイメージング剤として役立ちます。その蛍光特性により、細胞プロセス、タンパク質相互作用、および酵素活性の可視化に役立ちます。 生物系におけるその挙動を調査することで、診断と研究を進めることができます .
要約すると、この化合物の多面的な特性は、科学的探求のための魅力的な主題となっています。研究者は、がん治療から合成方法論に至るまで、その潜在的な応用を解き明かし続けています。 詳細が必要な場合、または追加の質問がある場合は、お気軽にお問い合わせください .
特性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-4-10-24-17-12-16(23-19(25)14-6-5-7-15(22)11-14)8-9-18(17)27-13-21(2,3)20(24)26/h4-9,11-12H,1,10,13H2,2-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYICHLXBIPSDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2544674.png)
![N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![N-[2-(dimethylamino)pyrimidin-5-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2544680.png)



![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2544686.png)
![5-benzyl-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2544687.png)
![N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2544690.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]-1-ethanol](/img/structure/B2544691.png)
![N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B2544692.png)


![methyl 3-({2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2544697.png)
